molecular formula C25H25N3O B8615432 N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea CAS No. 917966-21-3

N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea

Cat. No. B8615432
M. Wt: 383.5 g/mol
InChI Key: GLSMIFVCNYEHMH-UHFFFAOYSA-N
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Patent
US07700620B2

Procedure details

To a solution of commercially available 2-(1H-indol-2-yl)benzenamine (62 mg, 0.3 mmol) in dichloromethane (1.5 mL) at rt was added 4-tert-butylphenyl isocyanate (30 mg, 0.171 mmol). The reaction was stirred overnight at rt. Hexane (1 mL) was added to the reaction mixture and the reaction was allowed to set for ˜5 min. Example 1 was the solid formed which was collected by filtration (47.3 mg). (M+H)+=384.37.
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16].[C:17]([C:21]1[CH:26]=[CH:25][C:24]([N:27]=[C:28]=[O:29])=[CH:23][CH:22]=1)([CH3:20])([CH3:19])[CH3:18].CCCCCC>ClCCl>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH:16][C:28]([NH:27][C:24]1[CH:25]=[CH:26][C:21]([C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:22][CH:23]=1)=[O:29]

Inputs

Step One
Name
Quantity
62 mg
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C1=C(C=CC=C1)N
Name
Quantity
30 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)N=C=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to set for ˜5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
formed which
FILTRATION
Type
FILTRATION
Details
was collected by filtration (47.3 mg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1C(=CC2=CC=CC=C12)C1=C(C=CC=C1)NC(=O)NC1=CC=C(C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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